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Compound of Interest

Compound Name: Tris(trimethylsilyl)methane

Cat. No.: B092476

The tris(trimethylsilyl)methyl group, often abbreviated as "trisyl" or Tsi, is a sterically demanding
substituent utilized in organic and organometallic chemistry to stabilize reactive species,
influence reaction pathways, and control molecular architecture. Its significant steric bulk arises
from the three trimethylsilyl groups attached to a central carbon atom. This guide provides a
comparative analysis of the tris(trimethylsilyl)methyl group's steric properties, supported by
experimental data, to aid researchers in its application.

Structural Evidence of Steric Bulk

The most direct evidence for the steric congestion of the tris(trimethylsilyl)methyl group comes
from structural studies. Gas-phase electron diffraction of tris(trimethylsilyl)methane,
HC(Si(CHs)3)s, reveals significant distortions from ideal tetrahedral geometry around the central
carbon and silicon atoms.

A study of tris(trimethylsilyl)methane showed that the MesSiCSiMes angles are unusually
large, at approximately 117°.[1] This deviation from the ideal tetrahedral angle of 109.5°
indicates substantial repulsion between the bulky trimethylsilyl groups.[1] This steric strain also
influences the bond lengths within the molecule.[1]

For comparison, the structural parameters of the less sterically hindered tetramethylsilane are
also presented.

Table 1: Comparison of Structural Parameters
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Parameter Tris(trimethylsilyl)methane  Tetramethylsilane
Si-C-Si Bond Angle ~117°[1] 109.5° (ideal tetrahedral)
C-Si Bond Length 1.889 A[1] 1.873 A

Si-C (methyl) Bond Length 1.867 A[1] 1.873 A

Quantitative Measures of Steric Bulk

Several parameters are used to quantify the steric hindrance of a substituent. These include
the ligand cone angle, Taft steric parameter (Es), and A-values.

Ligand Cone Angle

The Tolman cone angle (8) is a measure of the solid angle a ligand occupies around a central
metal atom.[2] While originally developed for phosphine ligands, the concept can be extended
to alkyl groups. A larger cone angle signifies greater steric bulk. For the tris(2-
(trimethylsilyl)phenyl)phosphine ligand, which also features bulky trimethylsilyl groups, a large
cone angle of 250° has been calculated.[3] While a precise, universally accepted cone angle
for the tris(trimethylsilyl)methyl group itself is not readily available in the literature, its significant
steric presence is widely acknowledged.

@ C(SiMe3)3 Ligand Cone Angle (0)

Click to download full resolution via product page

Taft Steric Parameter (Es)

The Taft steric parameter, Es, is a quantitative measure of the steric effect of a substituent on
the rate of a reaction, derived from the hydrolysis of esters.[4][5][6] More negative Es values
indicate greater steric hindrance.[6][7] While a specific Es value for the tris(trimethylsilyl)ymethyl
group is not prominently documented, a comparison with other bulky alkyl groups provides
context.
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Table 2: Taft Steric Parameters (Es) for Common Bulky Groups

Substituent Taft Es Value
Methyl (CHs) 0.00 (Reference)
Ethyl (CHsCHz) -0.07

Isopropyl ((CH3)2CH) -0.47

tert-Butyl ((CHs)s3C) -1.54[8]

Expected to be significantly more negative than

Tris(trimethylsilyl)methyl
( ylsilyl) y 154

Given its larger size, the Es value for the tris(trimethylsilyl)methyl group is anticipated to be
considerably more negative than that of the tert-butyl group, indicating a much greater steric
hindrance.

Impact on Reaction Rates

The steric bulk of the tris(trimethylsilyl)ymethyl group profoundly impacts reaction rates,
particularly in reactions sensitive to steric hindrance, such as the Sn2 reaction. The rate of Sn2
reactions decreases significantly with increasing steric bulk at the electrophilic carbon.[9][10]

Table 3: Relative Reaction Rates of Bromoalkanes in Sn2 Reactions

Bromoalkane Type Relative Rate
Methyl bromide (CHsBr) Methyl ~30
Ethyl bromide (CHsCH:2Br) Primary (1°) 1
Isopropyl bromide
Secondary (2°) ~0.02[11]
((CHs)2CHBY)
tert-Butyl bromide ((CHs3)sCBr)  Tertiary (3°) Negligible[11]
Tris(trimethylsilyl)methyl . ) )
Tertiary (3°) Effectively non-reactive

bromide
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The tris(trimethylsilyl)methyl group, being a tertiary alkyl group with exceptionally large
substituents, renders the corresponding alkyl halides virtually inert to Sn2 reactions due to the
impossibility of the requisite backside nucleophilic attack.

Experimental Protocols
Synthesis of Tris(trimethylsilyl)methane

The precursor, tris(trimethylsilyl)methane, can be synthesized in a one-pot reaction. A
detailed procedure is available in Organic Syntheses.

Procedure:

A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a
dropping funnel, and a reflux condenser is flushed with nitrogen.

» Anhydrous tetrahydrofuran (THF) is added to the flask, which is then cooled in a dry ice-
acetone bath.

e A mixture of chlorotrimethylsilane and tetrachlorosilane in anhydrous THF is added dropwise,
maintaining a low temperature.

 After the addition is complete, the mixture is stirred while cooling.

e A solution of methyllithium-lithium bromide complex in ether is then added slowly with
vigorous stirring.

e The reaction mixture is stirred overnight at room temperature.
e The reaction is quenched by careful addition to ice-cold hydrochloric acid.

e The aqueous phase is extracted with pentane, and the combined organic phases are dried
and concentrated under reduced pressure to yield the product.
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Reaction Setup

<—> Comparative Sn2 Reaction Workflow
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Conclusion

The experimental evidence unequivocally demonstrates the substantial steric bulk of the
tris(trimethylsilyl)methyl group. This is quantified through its distorted bond angles and is
reflected in its profound impact on reaction rates, effectively halting sterically sensitive
reactions like the Sn2 pathway. While specific quantitative measures like a definitive cone angle
and Taft Es value are not widely reported, comparisons with other bulky groups confirm its
position at the extreme end of the steric demand spectrum. This understanding is crucial for its
effective use in chemical synthesis and the stabilization of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b092476#experimental-evidence-for-the-steric-bulk-of-
the-tris-trimethylsilyl-methyl-group]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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